molecular formula C15H22BrNO2 B8148303 tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate

tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate

Cat. No.: B8148303
M. Wt: 328.24 g/mol
InChI Key: BOWDWBHYBIESJT-UHFFFAOYSA-N
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Description

Chemical Profile tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate (: 1613259-83-8) is an organic compound with the molecular formula C 15 H 22 BrNO 2 and a molecular weight of 328.24 g/mol . This molecule is characterized by a tert-butyloxycarbonyl (Boc) group, which serves as a protecting group for amines, and a 4-bromophenyl substituent . Research Significance and Applications This compound belongs to a class of carbamate derivatives that are of significant interest in medicinal chemistry and pharmaceutical research. Structurally similar carbamate compounds featuring a brominated aromatic system and a Boc-protected amine are widely utilized as key synthetic intermediates . The bromine atom on the phenyl ring makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures . Furthermore, carbamate compounds with analogous structures have been investigated for their potential as inhibitors of serine hydrolases, such as monoacylglycerol lipase (MGL), which is a promising therapeutic target . Safety and Handling This product is intended for research use only and is not designed for human or veterinary applications. Based on safety data for the compound, it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur only in a chemical fume hood .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-10(2)13(11-6-8-12(16)9-7-11)17-14(18)19-15(3,4)5/h6-10,13H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWDWBHYBIESJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Optimization

In anhydrous tetrahydrofuran (THF), 1-(4-bromophenyl)-2-methylpropylamine reacts with Boc₂O in the presence of sodium hydride (NaH) at reflux (80°C) for 24 hours, achieving 80% yield after purification. Alternatively, toluene at 70°C with Boc₂O (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP) provides 64% yield after 16 hours. The choice of solvent influences reaction kinetics: polar aprotic solvents like THF enhance nucleophilicity, while toluene minimizes side reactions.

Aqueous Bicarbonate-Mediated Protection

A two-phase system using dichloromethane (DCM) and aqueous sodium bicarbonate facilitates Boc protection at ambient temperature. Here, 4-bromoaniline derivatives are treated with Boc₂O, yielding tert-butyl carbamates after 16 hours with 70–75% efficiency. This method avoids strong bases, making it suitable for acid-sensitive substrates.

Synthesis of 1-(4-Bromophenyl)-2-Methylpropylamine Intermediate

The amine precursor is synthesized via reductive amination or nitro group reduction.

Reductive Amination of 4-Bromophenyl Ketones

4-Bromoacetophenone undergoes condensation with isobutylamine in methanol, followed by sodium cyanoborohydride-mediated reduction. The resulting secondary amine is isolated in 68% yield. However, this route requires chromatographic purification, complicating scalability.

Nitroalkane Reduction via Catalytic Hydrogenation

The aza-Henry reaction between 4-bromobenzaldehyde-derived imines and nitropropane forms β-nitroamines, which are reduced using palladium on carbon (Pd/C) under hydrogen atmosphere. This method achieves 85–90% enantiomeric excess (ee) when employing (R,R)-PBAM organocatalysts. The nitro group is selectively reduced to the primary amine, which is subsequently Boc-protected.

Enantioselective Organocatalytic Aza-Henry Reaction

Chiral tert-butyl carbamates are synthesized using asymmetric catalysis.

(R,R)-PBAM-Catalyzed Bromonitromethane Addition

A chilled (−20°C) solution of 4-bromophenyl imine in toluene reacts with bromonitromethane in the presence of 5 mol% (R,R)-PBAM catalyst. The reaction proceeds via a six-membered transition state, affording α-bromonitroalkanes with 95–97% ee. After 24 hours, the product is isolated by silica gel filtration, avoiding column chromatography.

Solvent and Temperature Effects

Lower temperatures (−20°C to 0°C) enhance enantioselectivity by stabilizing the transition state. Polar solvents like ethyl acetate diminish yields due to catalyst deactivation, whereas toluene maintains catalytic activity.

Purification and Isolation Strategies

Non-Chromatographic Methods

Crude reaction mixtures are filtered through Celite®-silica gel plugs, removing catalysts and byproducts. For example, this compound is isolated by dissolving the crude product in hot ethyl acetate, followed by MgSO₄ drying and rotary evaporation. This approach achieves >95% purity without chromatography.

Crystallization from Heptane-Ethyl Acetate

Slow cooling of a saturated heptane-ethyl acetate (3:1) solution yields crystalline carbamate. Differential scanning calorimetry (DSC) confirms a melting point of 101–103°C, consistent with literature.

Spectroscopic Characterization

¹H NMR Analysis

The Boc group’s tert-butyl protons resonate as a singlet at δ 1.47 ppm (DMSO-d₆). Aromatic protons from the 4-bromophenyl group appear as two doublets at δ 7.42 and 7.27 ppm, while the N–H carbamate proton is observed at δ 9.49 ppm.

¹³C NMR and Mass Spectrometry

The carbonyl carbon of the carbamate is detected at δ 153.2 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 394.31, matching the theoretical mass.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldee (%)Purification
Boc Protection (THF)NaH, Boc₂O, 80°C, 24h80%Filtration
Aza-Henry (PBAM)Toluene, −20°C, 24h75%97Silica plug
Reductive AminationNaBH₃CN, MeOH, rt, 12h68%Chromatography

Challenges and Optimization Opportunities

Byproduct Formation

Residual 4-benzyloxybenzaldehyde (3–16%) is observed in imine-derived routes, necessitating recrystallization . Switching to freshly distilled aldehydes reduces contamination.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position enables transition-metal-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃

  • Conditions :

    SolventTemperatureYieldReference
    Toluene/EtOH80°C75%
    Dioxane/H₂O100°C82%

Example :
tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate reacts with 4-(hexyloxy)phenylboronic acid to form biaryl derivatives, critical for liquid crystal precursors .

Buchwald–Hartwig Amination

  • Reagents : Palladium catalysts (e.g., Pd₂(dba)₃), ligands (Xantphos), amines

  • Yield : ~70% for aryl amine products

Deprotection Reactions

The Boc group is cleaved under acidic conditions:

  • Conditions :

    • HCl in dioxane (4 M, 25°C, 2 hours)

    • TFA (trifluoroacetic acid) in CH₂Cl₂ (0°C to RT, 1 hour)

Mechanism : Acidic hydrolysis regenerates the free amine, releasing CO₂ and tert-butanol .

Nucleophilic Substitution

The bromine undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles:

  • Reagents : NaN₃, CuI, DMF

  • Yield : 85% for azide derivatives

Grignard Addition

  • Reagents : Methylmagnesium bromide, THF

  • Product : tert-Butyl (1-(4-(2-methylpropyl)phenyl)-2-methylpropyl)carbamate (yield: 68%)

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing isobutene and CO₂.

  • Base Sensitivity : Prolonged exposure to aqueous NaOH leads to carbamate hydrolysis (yield: >90% free amine) .

Reaction Optimization for Suzuki Coupling

CatalystLigandSolventYield
Pd(PPh₃)₄NoneToluene75%
Pd(OAc)₂SPhosDMF88%

Deprotection Kinetics

AcidTime (h)Yield
HCl (4 M)295%
TFA198%

Scientific Research Applications

Organic Synthesis

tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate serves as a versatile reagent in organic synthesis. It is particularly useful for creating N-Boc-protected amines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo palladium-catalyzed cross-coupling reactions expands its utility in forming complex molecular architectures.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling: This compound can participate in cross-coupling reactions with various aryl halides to produce N-Boc-protected anilines.
  • Amidation Reactions: It is also employed in the synthesis of tetrasubstituted pyrroles, demonstrating its versatility in constructing nitrogen-containing heterocycles .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that these compounds can reduce amyloid beta peptide aggregation, thus potentially mitigating neurotoxicity associated with Alzheimer's pathology .

Case Study:
A study demonstrated that derivatives similar to this compound exhibited moderate protective effects on astrocytes against amyloid beta-induced toxicity. This was assessed through in vitro assays measuring cell viability and inflammatory markers .

Materials Science

In materials science, this compound is utilized as a precursor for biocompatible macromolecular initiators used in two-photon polymerization processes. This technique is valuable for fabricating three-dimensional structures that can encapsulate living cells, highlighting the compound's relevance in biomedical applications.

Summary Table of Applications

Field Application Description
Organic ChemistrySynthesis of N-Boc-protected aminesUsed as a protecting group to facilitate the formation of complex molecules.
Medicinal ChemistryInhibition of β-secretase and acetylcholinesterasePotential therapeutic agent for Alzheimer's disease by reducing amyloid beta aggregation.
Materials ScienceBiocompatible macromolecular initiatorsEmployed in two-photon polymerization for creating structures that can encapsulate living cells.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-bromophenyl)-2-methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the carbamate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the carbamate core, impacting their physical, chemical, and biological properties:

Compound Name CAS Number Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 360773-84-8 Cyclopropane ring instead of 2-methylpropyl C₁₄H₁₈BrNO₂ 312.2 Enhanced steric hindrance; used in protein degradation studies
tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate 1557852-03-5 Hydroxyethyl chain instead of methylpropyl C₁₃H₁₈BrNO₃ 316.2 Increased polarity due to -OH group; potential for hydrogen bonding
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 578729-21-2 Propan-2-yl group instead of methylpropyl C₁₄H₁₈BrNO₂ 312.2 Symmetric branching; higher thermal stability
tert-Butyl N-[(1S)-1-[4-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropyl]carbamate N/A Imidazole ring addition C₁₉H₂₄BrN₃O₂ 414.3 Aromatic heterocycle enhances biological interaction (e.g., enzyme inhibition)

Key Observations :

  • Polarity : The hydroxyethyl derivative (CAS 1557852-03-5) has improved solubility in polar solvents due to the hydroxyl group, making it advantageous in aqueous-phase reactions .

Key Observations :

  • Photoredox methods (e.g., for cyanophenyl analogs) achieve high yields (~85%) but require specialized catalysts like Ir complexes .
  • Cyclopropanation introduces strain but maintains moderate yields (71–84%), suggesting robust tolerance for steric bulk .

Physicochemical Properties

  • Solubility: Bromophenyl derivatives generally exhibit low aqueous solubility due to hydrophobicity. Exceptions include hydroxyethyl analogs (CAS 1557852-03-5), which show moderate solubility in ethanol or DMSO .
  • Stability : tert-Butyl carbamates are stable under basic conditions but cleave under acidic conditions (e.g., HCl/dioxane). Cyclopropane analogs may display enhanced stability against enzymatic degradation .

Biological Activity

tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate, also known by its CAS number 847728-89-6, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrNO, with a molecular weight of approximately 300.19 g/mol. The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, making it a potential candidate for drug development.

Biological Activity

1. Enzyme Inhibition:
Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to antiproliferative effects in cancer cells .

2. Neuroprotective Effects:
In studies related to neurodegenerative diseases, compounds similar to this compound have shown promise in protecting neuronal cells from amyloid-beta toxicity. This suggests that the compound may help mitigate the effects of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues .

3. Anticancer Properties:
The compound's structural similarity to known anticancer agents raises interest in its potential use in cancer therapy. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Inhibition of CDK Activity

A study demonstrated that this compound effectively inhibited CDK2 activity in vitro. The IC50 value was determined to be approximately 15 nM, indicating potent inhibitory action . This suggests its potential utility as a therapeutic agent in treating cancers characterized by dysregulated CDK activity.

Case Study 2: Neuroprotection Against Aβ Toxicity

In vitro experiments using astrocyte cultures exposed to amyloid-beta (Aβ) peptides showed that treatment with the compound resulted in improved cell viability and reduced levels of inflammatory markers such as TNF-α and IL-6. These findings support the hypothesis that the compound could provide neuroprotective effects against Aβ-induced cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureMain Biological Activity
This compoundStructureCDK inhibition, neuroprotection
tert-Butyl (4-chlorophenyl)carbamate-Anticancer properties
tert-Butyl (4-iodophenyl)carbamate-Enzyme inhibition

Q & A

Basic: What are the common synthetic routes for tert-Butyl (1-(4-bromophenyl)-2-methylpropyl)carbamate?

Answer:
A widely used method involves Boc-protection of amino intermediates followed by functionalization of the 4-bromophenyl group. For example:

  • Step 1 : Start with a Boc-protected amino acid (e.g., Boc-Val-OH) and couple it with a 4-bromophenyl-containing substrate via photoredox catalysis using Ir complexes (e.g., Ir(p-F(t-Bu)-ppy)₃) in DMSO .
  • Step 2 : Purify via flash chromatography (e.g., 10% EtOAc in hexanes) to isolate the product with yields up to 85% .
  • Alternative : Use Suzuki-Miyaura cross-coupling to introduce the bromophenyl group post-Boc protection .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aryl proton splitting patterns (e.g., para-substituted bromophenyl protons at δ 7.3–7.5 ppm) .
  • LC-MS : Verify molecular weight (C₁₅H₂₁BrN₂O₂; expected [M+H]⁺ ~349.1) and purity (>95%) .
  • FT-IR : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Hazards : Classified as Category 4 acute toxicity (oral/inhalation) and Category 2 skin/eye irritant .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators in poorly ventilated areas .
  • Storage : Keep at room temperature , away from strong acids/bases, and in amber glass to prevent photodegradation .

Advanced: How can researchers optimize reaction yields in photoredox-mediated synthesis?

Answer:

  • Catalyst Screening : Test alternative photocatalysts (e.g., Ru(bpy)₃²⁺) for improved electron transfer efficiency .
  • Solvent Effects : Optimize polarity using DMSO/MeCN mixtures to stabilize radical intermediates .
  • Additives : Include CsF (3.0 equiv.) to enhance substrate solubility and reduce side reactions .
  • Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction times .

Advanced: How to resolve contradictory stability data under varying pH conditions?

Answer:

  • Controlled Stability Studies :
    • Acidic Conditions : Expose the compound to HCl (0.1–1.0 M) and monitor Boc-group cleavage via TLC or NMR .
    • Basic Conditions : Test in NaOH (pH 10–12) to assess hydrolysis of the carbamate bond .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates at 25–40°C and identify shelf-life limitations .

Advanced: What computational strategies predict reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations : Model the electron density of the 4-bromophenyl group to predict Suzuki-Miyaura coupling efficiency with boronic acids .
  • Molecular Dynamics : Simulate steric effects of the tert-butyl group on transition-state geometries .
  • Hammett Analysis : Correlate substituent effects (e.g., Br vs. Cl) on reaction rates using σ⁺ values .

Advanced: How to address diastereoselectivity challenges in asymmetric syntheses?

Answer:

  • Chiral Catalysts : Employ chiral phosphine ligands (e.g., BINAP) in Pd-mediated couplings to control stereochemistry .
  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations .
  • NOE Experiments : Perform 2D NMR to confirm spatial arrangements of methylpropyl substituents .

Advanced: What analytical methods detect trace byproducts in scaled-up syntheses?

Answer:

  • UPLC-QTOF-MS : Identify low-abundance impurities (e.g., de-brominated analogs) with ppm-level sensitivity .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., dimerization artifacts) .
  • TGA-DSC : Monitor thermal decomposition profiles to detect unstable intermediates during scale-up .

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